molecular formula C6H13ClF3N B2714515 (R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride CAS No. 2055390-15-1

(R)-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride

Cat. No.: B2714515
CAS No.: 2055390-15-1
M. Wt: 191.62
InChI Key: NZDUKJWTICUELS-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride is a chemical compound that features a trifluoromethyl group, making it a significant molecule in various chemical and pharmaceutical applications. The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the molecular structure. One common method is the reaction of a suitable amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper or palladium complexes.

Industrial Production Methods

In industrial settings, the production of ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or hydrocarbons.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various conditions.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which ®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride
  • ®-1,1,1-Trifluoro-3-methylbutan-2-amine hydrochloride
  • ®-1,1,1-Trifluoro-5-methylhexan-2-amine hydrochloride

Uniqueness

®-1,1,1-Trifluoro-4-methylpentan-2-amine hydrochloride stands out due to its specific trifluoromethyl group positioning, which imparts unique physicochemical properties. These properties include enhanced metabolic stability and increased lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-1,1,1-trifluoro-4-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-4(2)3-5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDUKJWTICUELS-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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